molecular formula C19H15N3OS B4511736 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4511736
M. Wt: 333.4 g/mol
InChI Key: UYTHWLQPGGWQME-UHFFFAOYSA-N
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Description

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the annulation of the pyrazole ring to the pyridine ring. This can be achieved through various synthetic routes, including cyclization reactions and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield and minimize waste, ensuring cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied[4][4].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

  • Pyrazolo[3,4-b]pyridin-6-one
  • Pyrazolo[4,3-b]pyridine derivatives
  • Pyrazolo[3,4-d]thiazoles

Uniqueness

6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of the methylsulfanyl group, which can impart specific biological activities and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its potential therapeutic applications .

Properties

IUPAC Name

6-(4-methylsulfanylphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-24-15-9-7-13(8-10-15)17-12-11-16-18(20-17)21-22(19(16)23)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHWLQPGGWQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
6-[4-(methylsulfanyl)phenyl]-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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